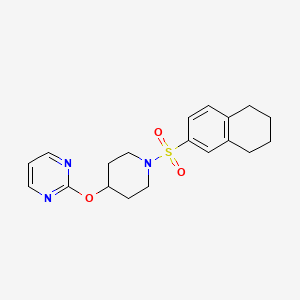

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-26(24,18-7-6-15-4-1-2-5-16(15)14-18)22-12-8-17(9-13-22)25-19-20-10-3-11-21-19/h3,6-7,10-11,14,17H,1-2,4-5,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRCELHTYZNLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₁₆H₂₁N₃O₄S

- Molecular Weight : 357.42 g/mol

- CAS Number : 796079-89-5

- Structure : The compound features a pyrimidine ring linked to a piperidine moiety which is further substituted with a tetrahydronaphthalenesulfonyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer cell proliferation.

Potential Targets:

- Enzymatic Inhibition : The sulfonamide group may facilitate inhibition of proteolytic enzymes such as falcipains, which are implicated in malaria pathology .

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing pathways related to immune response and inflammation .

Biological Activity Overview

Case Studies and Research Findings

-

Antimalarial Activity

- A study assessed the efficacy of similar sulfonamide-based pyrimidine derivatives against Plasmodium falciparum. Compounds showed significant inhibition of falcipains with IC50 values indicating strong activity against malaria parasites .

- The selectivity index was favorable, suggesting minimal cytotoxicity towards human cells.

-

Anticancer Potential

- In vitro studies demonstrated that derivatives similar to this compound induced apoptosis in cancer cell lines through the activation of caspases and inhibition of PARP1 activity .

- Compounds were tested across various concentrations, revealing promising IC50 values comparable to existing chemotherapeutics.

- Inflammatory Response Modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including sulfonamide derivatives, piperidine-containing heterocycles, and tetralin-based scaffolds. Below is a detailed comparison:

Functional Group Variations

- 1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidine-4-carboxylic acid (CAS 2226465-62-7) Structure: Replaces the pyrimidine-ether group with a carboxylic acid at the piperidine-4-position. Molecular Weight: 397.39 g/mol (vs. 397.5 g/mol for the target compound).

- 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797270-38-2) Structure: Substitutes pyrimidine with a nicotinonitrile (cyanopyridine) group. Molecular Formula: C21H23N3O3S (identical to the target compound). Implications: The cyano group may enhance binding affinity to enzymes like kinases or cytochrome P450 isoforms, altering metabolic stability .

Heterocyclic Core Modifications

- 2-(Piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (CAS 20886-96-8) Structure: Replaces the sulfonyl-tetralin group with a benzothienopyrimidinone core. Molecular Weight: 303.42 g/mol (significantly lower due to absence of tetralin-sulfonyl). Implications: The thienopyrimidinone system may target purinergic or serotonin receptors, differing from the sulfonamide’s typical protease or kinase inhibition .

Pharmacophore Overlap with CNS-Active Compounds

- 3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Research Implications and Gaps

While the target compound’s sulfonyl-piperidine-tetralin scaffold is structurally unique, its comparison with analogs highlights:

- Bioavailability : The pyrimidine-ether group may improve lipophilicity over carboxylic acid derivatives, favoring CNS penetration.

- Target Selectivity: The nicotinonitrile analog’s cyano group could confer distinct target engagement compared to pyrimidine.

- Synthetic Accessibility : All compounds lack detailed synthetic protocols in the provided evidence, suggesting a need for further methodological studies.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine?

Answer:

The synthesis involves multi-step reactions, including:

- Sulfonylation of piperidine intermediates : Reacting tetrahydronaphthalene sulfonyl chloride with piperidin-4-ol derivatives under anhydrous conditions (e.g., dry dichloromethane) to form the sulfonylpiperidine core .

- Pyrimidine coupling : Introducing the pyrimidine moiety via nucleophilic substitution or Mitsunobu reactions, optimized using catalysts like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve ≥95% purity. Reaction yields can be improved by controlling moisture and oxygen levels .

Basic: What safety precautions are critical during laboratory handling of this compound?

Answer:

Key safety protocols include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors. Ensure access to emergency eyewash stations and safety showers .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid release into drains due to potential environmental toxicity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Purity variations : Impurities >2% (e.g., unreacted sulfonyl intermediates) can skew bioassay results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (e.g., 7.4 vs. 6.8) may alter target binding. Standardize assays using positive controls (e.g., known kinase inhibitors) .

- Stereochemical factors : Verify the stereochemistry of the piperidine and tetrahydronaphthalene moieties, as enantiomers may exhibit divergent activities. Use chiral chromatography (e.g., Chiralpak IA) for resolution .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Answer:

SAR studies require systematic modifications:

- Core scaffold variations : Replace the pyrimidine with pyridine or quinazoline to assess electronic effects on target binding .

- Substituent analysis : Introduce electron-withdrawing groups (e.g., -CF₃) at the tetrahydronaphthalene 6-position to evaluate hydrophobic interactions. Compare IC₅₀ values against wild-type and mutant enzymes .

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases, GPCRs). Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm sulfonyl and piperidine connectivity. FT-IR for sulfonyl S=O stretches (~1350 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

- Chromatography : Reverse-phase HPLC (Zorbax SB-C18, 5 µm) with UV detection (λ = 254 nm) to assess purity and stability under accelerated degradation conditions (40°C/75% RH) .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?

Answer:

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without cytotoxicity .

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic amines. Validate solubility via nephelometry .

- Prodrug design : Introduce phosphate or PEG groups at the pyrimidine oxygen to improve hydrophilicity. Monitor stability in serum using LC-MS .

Basic: What are the storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .

- Humidity : Use desiccants (silica gel) in sealed containers to mitigate hydrolysis of the sulfonyl group .

- Long-term stability : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Reformulate with antioxidants (e.g., BHT) if oxidation occurs .

Advanced: How can multi-step synthesis challenges (e.g., low intermediate yields) be mitigated?

Answer:

- Catalyst optimization : Replace LAH with milder reductants (e.g., NaBH₄/CeCl₃) for sensitive intermediates .

- Flow chemistry : Use continuous flow reactors to improve heat/mass transfer in exothermic steps (e.g., sulfonylation) .

- In situ monitoring : Employ PAT tools (e.g., ReactIR) to track reaction progress and adjust stoichiometry in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.